Cas no 216099-46-6 (6-amino-1,2-dihydroisoquinolin-1-one)

6-Amino-1,2-dihydroisoquinolin-1-one is a heterocyclic organic compound featuring an amino-substituted dihydroisoquinolinone scaffold. This structure serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. Its fused bicyclic core offers rigidity and functional group diversity, making it valuable for medicinal chemistry applications, such as kinase inhibitors or CNS-targeting agents. The amino group at the 6-position enhances reactivity for further derivatization, enabling precise modifications. High purity grades ensure consistency in research and industrial processes. The compound’s stability under standard conditions and compatibility with common synthetic methodologies further underscore its utility in organic and drug discovery workflows.
6-amino-1,2-dihydroisoquinolin-1-one structure
216099-46-6 structure
Product Name:6-amino-1,2-dihydroisoquinolin-1-one
CAS No:216099-46-6
MF:C9H8N2O
MW:160.17262172699
MDL:MFCD12547311
CID:1026776
PubChem ID:51342001
Update Time:2025-10-31

6-amino-1,2-dihydroisoquinolin-1-one Chemical and Physical Properties

Names and Identifiers

    • 6-amino-1(2H)-Isoquinolinone
    • 6-AMINOISOQUINOLIN-1(2H)-ONE
    • 6-Aminoisoquinolin-1-ol
    • 6-aminoisoquinolin-1-one
    • ANW-57276
    • CTK8B7430
    • RW3243
    • SureCN1096086
    • SureCN3004637
    • WTI-10831
    • 6-AMINO-1,2-DIHYDROISOQUINOLIN-1-ONE
    • 6-amino-2H-isoquinolin-1-one
    • 1(2H)-Isoquinolinone, 6-amino-
    • 1-Oxoisoquinolin-6-amine
    • IZATWLMRJBAQAH-UHFFFAOYSA-N
    • RP09546
    • PB11021
    • AM807154
    • X7980
    • Z1255396439
    • AKOS015950302
    • AS-34402
    • A878993
    • SY021015
    • CS-0044971
    • DB-350381
    • 216099-46-6
    • EN300-114205
    • MFCD12547311
    • SCHEMBL1096086
    • W-201889
    • AKOS015901071
    • 6-Aminoisoquinolone
    • DTXSID00679871
    • 6-amino-1,2-dihydroisoquinolin-1-one
    • MDL: MFCD12547311
    • Inchi: 1S/C9H8N2O/c10-7-1-2-8-6(5-7)3-4-11-9(8)12/h1-5H,10H2,(H,11,12)
    • InChI Key: IZATWLMRJBAQAH-UHFFFAOYSA-N
    • SMILES: O=C1C2C=CC(=CC=2C=CN1)N

Computed Properties

  • Exact Mass: 160.06374
  • Monoisotopic Mass: 160.063662883g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 225
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55.1
  • XLogP3: 0.7

Experimental Properties

  • PSA: 55.12

6-amino-1,2-dihydroisoquinolin-1-one Pricemore >>

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6-amino-1,2-dihydroisoquinolin-1-one Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:216099-46-6)6-amino-1,2-dihydroisoquinolin-1-one
Order Number:A878993
Stock Status:in Stock
Quantity:5.0g/10.0g/25.0g/50.0g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:59
Price ($):329.0/593.0/1337.0/2412.0
Email:sales@amadischem.com

6-amino-1,2-dihydroisoquinolin-1-one Related Literature

Additional information on 6-amino-1,2-dihydroisoquinolin-1-one

6-Amino-1,2-Dihydroisoquinolin-1-one (CAS No. 216099-46-6): A Comprehensive Overview

6-Amino-1,2-dihydroisoquinolin-1-one (CAS No. 216099-46-6) is a versatile compound with significant potential in various fields of chemistry and pharmacology. This compound, also known as 6-aminoisoquinolin-1(2H)-one, has garnered attention due to its unique structural properties and biological activities. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological applications, and recent research advancements of this compound.

Chemical Structure and Properties

The molecular formula of 6-amino-1,2-dihydroisoquinolin-1-one is C10H10N2O, with a molecular weight of 174.20 g/mol. The compound features a fused ring system consisting of a benzene ring and a pyrrole ring, with an amino group and a carbonyl group attached to the pyrrole ring. This unique structure imparts several interesting properties to the molecule, including its ability to form hydrogen bonds and its potential for π-π stacking interactions.

The physical properties of 6-amino-1,2-dihydroisoquinolin-1-one include a melting point of approximately 250°C and solubility in polar solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). These properties make it suitable for various chemical reactions and biological assays.

Synthesis Methods

The synthesis of 6-amino-1,2-dihydroisoquinolin-1-one has been extensively studied, and several methods have been reported in the literature. One common approach involves the condensation of an appropriate amine with a β-ketoester or β-ketonitrile followed by cyclization. For example, the reaction between 3-(aminomethyl)benzaldehyde and ethyl acetoacetate in the presence of a base can yield the desired product after cyclization.

An alternative method involves the reaction of 3-(aminomethyl)benzonitrile with malononitrile in the presence of a catalyst such as ammonium acetate. This reaction proceeds via an intermediate imine formation followed by cyclization to form the final product. Both methods offer high yields and good purity, making them suitable for large-scale production.

Biological Applications

6-Amino-1,2-dihydroisoquinolin-1-one has shown promising biological activities in various studies. One of its notable applications is in the field of anticancer research. Recent studies have demonstrated that this compound exhibits potent antiproliferative effects against several cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action is believed to involve the inhibition of key signaling pathways such as PI3K/AKT and MAPK/ERK.

In addition to its anticancer properties, 6-amino-1,2-dihydroisoquinolin-1-one has also been investigated for its neuroprotective effects. Studies have shown that it can protect neurons from oxidative stress-induced damage by scavenging free radicals and modulating mitochondrial function. This makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

Recent Research Advancements

The interest in 6-amino-1,2-dihydroisoquinolin-1-one continues to grow as researchers explore its potential applications in various fields. A recent study published in the Journal of Medicinal Chemistry reported the synthesis of several derivatives of this compound and their evaluation for antiviral activity against influenza virus. The results showed that certain derivatives exhibited significant antiviral activity with low cytotoxicity, suggesting their potential as novel antiviral agents.

In another study published in Bioorganic & Medicinal Chemistry Letters, researchers investigated the use of 6-amino-1,2-dihydroisoquinolin-1-one-based compounds as inhibitors of histone deacetylases (HDACs). HDAC inhibitors are known to have therapeutic potential in cancer treatment by inducing cell cycle arrest and apoptosis. The study found that several derivatives showed potent HDAC inhibitory activity and selective cytotoxicity against cancer cells.

Conclusion

In conclusion, 6-amino-1,2-dihydroisoquinolin-1-one (CAS No. 216099-46-6) is a promising compound with diverse biological activities and potential applications in medicine. Its unique chemical structure provides a foundation for further research and development of novel therapeutic agents. As more studies are conducted, it is likely that new insights into its mechanisms of action and therapeutic potential will be uncovered.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:216099-46-6)6-amino-1,2-dihydroisoquinolin-1-one
A878993
Purity:99%/99%/99%/99%
Quantity:5.0g/10.0g/25.0g/50.0g
Price ($):329.0/593.0/1337.0/2412.0
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